![molecular formula C23H20ClN3O4 B2607576 3-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide CAS No. 899788-19-3](/img/no-structure.png)

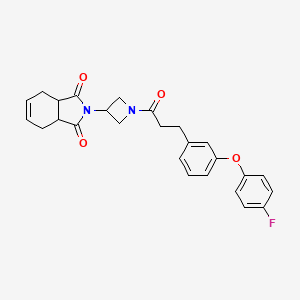

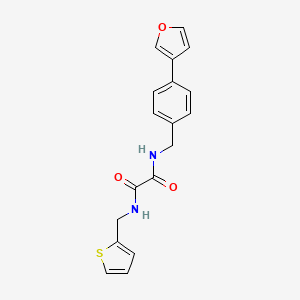

3-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

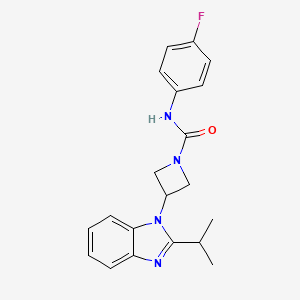

3-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide is a useful research compound. Its molecular formula is C23H20ClN3O4 and its molecular weight is 437.88. The purity is usually 95%.

BenchChem offers high-quality 3-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Structure Analysis

3-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide and its analogues have been explored for their potential in various scientific applications, primarily focusing on their synthesis, chemical structure, and biological activities. A significant area of study involves the synthesis and molecular docking studies of novel 3-benzyl-4(3H)quinazolinone analogues. These compounds have demonstrated broad-spectrum antitumor activity, with some showing selective activities towards specific cancer cell lines such as CNS, renal, breast, and leukemia cell lines. Molecular docking methods have been employed to analyze their binding modes, indicating potential mechanisms of action through inhibition of crucial enzymes like EGFR-TK and B-RAF kinase, which are relevant in cancer pathogenesis (Al-Suwaidan et al., 2016).

In another study, the crystal structure and DFT analysis of a new compound closely related to the one revealed insights into its molecular electrostatic potential and frontier molecular orbitals, providing a detailed understanding of its chemical properties and potential reactivity (Deng et al., 2021).

Anticorrosive Properties

Research into the corrosion inhibition ability of quinazoline derivatives on mild steel in acidic media has shown these compounds to exhibit excellent corrosion inhibition efficiencies. This study highlights the potential application of quinazoline derivatives in protecting industrial materials, with findings supported by electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) analyses. The derivatives act as mixed-type inhibitors, adhering to the metal surface and forming protective layers against corrosion (Kumar et al., 2020).

Catalytic Applications

The utilization of 2,3-dihydroquinazolin-4(1H)-ones in catalysis has been demonstrated through the synthesis of these derivatives via a one-pot, three-component reaction. This synthesis method, catalyzed by silica-bonded N-propylsulfamic acid, showcases the efficiency and recyclability of the catalyst in producing 2,3-dihydroquinazolin-4(1H)-one derivatives, indicating their potential in green chemistry and sustainable chemical processes (Niknam et al., 2011).

Mécanisme D'action

Target of Action

Compounds with a quinazolinone structure, like “3-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide”, often exhibit a wide range of biological activities. They may interact with various enzymes, receptors, or proteins in the body, which could potentially be their targets of action .

Mode of Action

The interaction between the compound and its target could lead to changes in the normal functioning of the target, thereby exerting a biological effect. The exact mode of action would depend on the specific target and the nature of the interaction .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its specific targets. For example, if it targets an enzyme involved in a particular metabolic pathway, it could alter the normal flow of that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as its solubility, stability, and the presence of functional groups could influence these properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cellular metabolism to alterations in signal transduction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-chlorobenzaldehyde with anthranilic acid to form 2-(2-chlorobenzylideneamino)benzoic acid. This intermediate is then reacted with acetic anhydride to form 2-(2-chlorobenzylideneamino)-N-acetylbenzamide. The resulting compound is then reacted with furfurylamine to form the final product, 3-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide.", "Starting Materials": [ "2-chlorobenzaldehyde", "anthranilic acid", "acetic anhydride", "furfurylamine" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with anthranilic acid in the presence of a suitable catalyst to form 2-(2-chlorobenzylideneamino)benzoic acid.", "Step 2: Reaction of 2-(2-chlorobenzylideneamino)benzoic acid with acetic anhydride in the presence of a suitable catalyst to form 2-(2-chlorobenzylideneamino)-N-acetylbenzamide.", "Step 3: Reaction of 2-(2-chlorobenzylideneamino)-N-acetylbenzamide with furfurylamine in the presence of a suitable catalyst to form the final product, 3-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide." ] } | |

Numéro CAS |

899788-19-3 |

Formule moléculaire |

C23H20ClN3O4 |

Poids moléculaire |

437.88 |

Nom IUPAC |

3-[1-[(2-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |

InChI |

InChI=1S/C23H20ClN3O4/c24-19-9-3-1-6-16(19)15-27-20-10-4-2-8-18(20)22(29)26(23(27)30)12-11-21(28)25-14-17-7-5-13-31-17/h1-10,13H,11-12,14-15H2,(H,25,28) |

Clé InChI |

PSTQMHPDFSSZQM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2607493.png)

![4-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B2607494.png)

![(1R,2S,5S)-5-Propan-2-ylbicyclo[3.1.0]hexan-2-amine;hydrochloride](/img/structure/B2607501.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2607507.png)

![4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2607514.png)